3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde
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Overview
Description
3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde is a useful research compound. Its molecular formula is C10H6BrClO2 and its molecular weight is 273.51 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidant, Antimicrobial, and Anticancer Properties
3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde derivatives have been synthesized and evaluated for various biological activities. One study found that certain derivatives exhibited significant antioxidant capacity, comparable to universal trolox standard. Additionally, these compounds showed notable antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger. Notably, one derivative displayed considerable cytotoxic activity against the breast adenocarcinoma cell line MCF-7 (Konuş et al., 2019).
Synthesis and Characterization in Organic Chemistry
The compound has been involved in various synthesis processes. For example, its reactions with other compounds in the presence of zinc and chiral ligands have been studied, leading to products with moderate yields and high selectivity (Talybov & Baghirli, 2020). Another study explored the synthesis of related benzaldehyde compounds and their characterization, including their structural analysis through techniques like NMR spectroscopy (Yong-jian, 2010).
Application in Material Science and Chemistry
This chemical has been used in the synthesis of various compounds with potential applications in material science. For instance, its derivatives have been employed in the synthesis of copolymers with styrene, leading to materials with specific thermal and physical properties. These polymers were characterized through various analytical techniques and showed distinctive decomposition patterns (Kharas et al., 2016).
Nematicidal Activity
Compounds synthesized from derivatives of this compound have been evaluated for their nematicidal activity, specifically against the root-knot nematode Meloidogyne javanica. The study found that the incorporation of a carbamoyloxy moiety in these compounds enhanced their nematicidal properties, with some showing significant mortality rates against the nematode (Kumari, Singh, & Walia, 2014).
Mechanism of Action
Target of Action
Similar compounds have been studied for their interactions with targets such as the extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2) . These proteins play crucial roles in cell signaling pathways, influencing cell growth and proliferation.
Mode of Action
Compounds with similar structures have been shown to interact covalently with their targets when appended to a ligand or pharmacophore through a formyl linker . This interaction allows for UV light-induced covalent modification of the biological target .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cell growth and proliferation, such as the erk/mapk and fgfr2 signaling pathways .
Result of Action
Based on its potential targets, it may influence cell growth and proliferation .
Properties
IUPAC Name |
3-bromo-5-chloro-4-prop-2-ynoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClO2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h1,4-6H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGPAFOCCFNZCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1Br)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366454 |
Source
|
Record name | 3-bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444059-52-3 |
Source
|
Record name | 3-bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.